molecular formula C6H7BrClNO3S2 B12500070 3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide

3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B12500070
M. Wt: 320.6 g/mol
InChI Key: LVOVNUYXUQYNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with bromine, chlorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method involves the bromination of 2-chlorothiophene, followed by sulfonation and subsequent introduction of the hydroxyethyl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction pathways can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-1-hydroxyethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    5-Chloro-2-thiophenesulfonamide: Lacks the hydroxyethyl and bromine substituents.

    2-Bromo-5-chlorothiophene: Lacks the sulfonamide and hydroxyethyl groups.

Uniqueness

3-(2-Bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonamide and hydroxyethyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications.

Properties

Molecular Formula

C6H7BrClNO3S2

Molecular Weight

320.6 g/mol

IUPAC Name

3-(2-bromo-1-hydroxyethyl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C6H7BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1,4,10H,2H2,(H2,9,11,12)

InChI Key

LVOVNUYXUQYNSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(CBr)O)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.